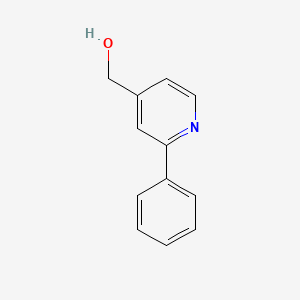

(2-Phenylpyridin-4-yl)methanol

Description

Structural Significance within Phenylpyridine Scaffolds

The presence of the hydroxyl group in the methanol (B129727) bridge introduces a site for hydrogen bonding, which can influence the crystal packing of the molecule and its interactions in solution. iucr.orgnih.gov Furthermore, the nitrogen atom in the pyridine (B92270) ring acts as a Lewis base, providing a coordination site for metal ions. This combination of a rigid aromatic backbone with a flexible, functional side chain makes (2-Phenylpyridin-4-yl)methanol a versatile building block for constructing more complex molecular architectures.

Emerging Research Trajectories for this compound

The unique structural features of this compound and its derivatives have propelled their investigation across diverse fields of chemical research. These include materials science, medicinal chemistry, and catalysis.

In the realm of materials science , derivatives of phenylpyridine are well-known for their applications in organic light-emitting diodes (OLEDs). wikipedia.org The photophysical properties of these compounds, such as their fluorescence and phosphorescence, can be fine-tuned by modifying the substituents on the phenyl and pyridine rings. semanticscholar.org Research into derivatives of this compound is exploring how the hydroxymethyl group can be used to further modulate these properties or to anchor the molecule to surfaces for the development of novel optoelectronic devices. semanticscholar.org

In medicinal chemistry , the phenylpyridine scaffold is a common motif in biologically active compounds. For instance, derivatives of 4-phenylpyridin-2-one have been identified as positive allosteric modulators of the M1 muscarinic acetylcholine (B1216132) receptor, a promising target for treating cognitive deficits in diseases like Alzheimer's and schizophrenia. nih.gov The this compound core provides a template for the synthesis of new analogues with potentially improved pharmacological profiles. The hydroxyl group can be a key interaction point with biological targets or a handle for further chemical modification to optimize activity and selectivity.

The field of catalysis also presents opportunities for the application of this compound. The nitrogen atom of the pyridine ring can coordinate to transition metals, forming complexes that can act as catalysts for a variety of organic transformations. The hydroxyl group can also participate in catalysis, either directly or by serving as an anchor point to immobilize the catalyst on a solid support. The asymmetric synthesis of chiral derivatives of phenyl(pyridin-2-yl)methanol (B192787) has been achieved with high efficiency, highlighting the potential for developing chiral catalysts based on this scaffold. google.com

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C12H11NO |

| Molecular Weight | 185.22 g/mol |

| IUPAC Name | This compound |

| InChI | InChI=1S/C12H11NO/c14-9-10-4-6-11(7-5-10)12-3-1-2-8-13-12/h1-8,14H,9H2 |

| InChIKey | BESAKUXOHCFPAA-UHFFFAOYSA-N |

| CAS Number | 98061-39-3 |

Data sourced from PubChem. nih.gov

Research Highlights: Synthesis and Applications

The synthesis of this compound and its derivatives is a key area of research. A common synthetic route involves the reduction of the corresponding ketone, 2-phenyl-4-pyridinecarboxaldehyde, using a reducing agent such as sodium borohydride. mdpi.com Another approach is the reaction of a pyridine derivative with a Grignard reagent. For example, (4-(5-Methylpyridin-2-yl)phenyl)methanol can be synthesized from 5-methyl-2-pyridinecarboxaldehyde and phenylmagnesium bromide.

Recent studies have demonstrated the versatility of the this compound scaffold in creating novel functional molecules. For example, derivatives have been incorporated into supramolecular structures, such as platinum-based metallacycles, which exhibit interesting photophysical properties and potential for applications in sensing and light-emitting devices. mdpi.com In another study, the catalytic hydrogenation of carbon dioxide to methanol was investigated using a metal-organic framework functionalized with Lewis pairs, a concept that could potentially be adapted to systems incorporating the phenylpyridine motif. umn.edu

The ongoing exploration of this compound and its analogues continues to uncover new and exciting applications. The ability to systematically modify its structure allows chemists to tailor its properties for specific functions, ensuring its continued importance in the advancement of chemical science.

Structure

3D Structure

Properties

IUPAC Name |

(2-phenylpyridin-4-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c14-9-10-6-7-13-12(8-10)11-4-2-1-3-5-11/h1-8,14H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAJBPNOPUTXYJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=CC(=C2)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70583118 | |

| Record name | (2-Phenylpyridin-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4634-12-2 | |

| Record name | (2-Phenylpyridin-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Phenylpyridin 4 Yl Methanol and Its Derivatives

Direct Hydroxymethylation Approaches

Directly introducing a hydroxymethyl group onto a pyridine (B92270) ring offers an efficient synthetic route that minimizes steps. Recent advancements in catalysis have enabled such transformations under increasingly mild conditions.

Electrophotocatalytic Methods

A novel approach for the synthesis of (2-Phenylpyridin-4-yl)methanol involves the merging of electrochemistry and photocatalysis. This electrophotocatalytic method facilitates the hydroxymethylation of azaarenes, such as 2-phenylpyridine (B120327), using methanol (B129727) as the reagent under mild conditions. byjus.comwikipedia.orglibretexts.org This technique utilizes electricity as a "sacrificial oxidant," avoiding the need for harsh chemical oxidants often required in classical Minisci-type reactions. byjus.comwikipedia.org

The reaction is conducted in an undivided electrochemical cell, typically with a graphite (B72142) anode and a nickel plate cathode, irradiated with blue light-emitting diodes (LEDs). byjus.com In the case of 2-phenylpyridine, the reaction demonstrates notable regioselectivity. The hydroxymethylation occurs preferentially at the C4 position of the pyridine ring, which is consistent with the predicted site of attack for a nucleophilic radical on a pyridinium (B92312) ion. byjus.comwikipedia.org This is attributed to the C4 atom having the largest coefficient in the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org

A study performing the reaction with 2-phenylpyridine in methanol with LiCl/HCl yielded the desired this compound alongside an isomeric product. youtube.com The isolated yields highlighted the preference for C4 substitution.

| Product | Isomer | Yield |

| This compound | C4 | 50% |

| (2-Phenylpyridin-6-yl)methanol | C6 | 10% |

| Table 1: Isolated yields from the electrophotocatalytic hydroxymethylation of 2-phenylpyridine. youtube.com |

This method represents a significant advancement, providing selective monoalkylation and avoiding the mixtures of mono- and dialkylated products that are common with harsher, classical methods. wikipedia.org

Reductive Synthesis Pathways

A more traditional and widely applicable strategy for synthesizing this compound and its analogs is through the reduction of suitable carbonyl precursors. This pathway involves the conversion of a carboxylic acid derivative or a ketone into the corresponding alcohol.

Reduction of Carbonyl Precursors

The reduction of carbonyl groups, such as those in acid chlorides, esters, or ketones, is a cornerstone of organic synthesis. The choice of reducing agent is critical and depends on the reactivity of the starting material.

Powerful hydride-based reducing agents, most notably Lithium Aluminium Hydride (LiAlH₄), are highly effective for the reduction of a wide range of carbonyl compounds. byjus.commasterorganicchemistry.com LiAlH₄ is strong enough to reduce carboxylic acids, esters, and acid chlorides directly to primary alcohols. libretexts.orgmasterorganicchemistry.com

For instance, a hypothetical precursor such as 2-phenyl-4-pyrimidinecarboxylic acid chloride could be converted to (2-phenylpyrimidin-4-yl)methanol. The mechanism would involve the nucleophilic attack of a hydride ion (H⁻) from LiAlH₄ on the electrophilic carbonyl carbon of the acid chloride. This is followed by the departure of the chloride leaving group to form an intermediate aldehyde, which is immediately reduced further by another equivalent of hydride to yield the primary alcohol upon acidic workup. Due to the high reactivity of LiAlH₄, the reaction must be conducted in anhydrous, aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF). wikipedia.orgmasterorganicchemistry.com

A concrete and documented example is the reduction of ketone precursors. The analog, phenyl(pyridin-2-yl)methanone, can be reduced to phenyl(pyridin-2-yl)methanol (B192787). This transformation can be readily achieved using common hydride reagents like Sodium Borohydride (NaBH₄) or LiAlH₄. libretexts.org NaBH₄ is a milder reducing agent, suitable for reducing ketones and aldehydes, while LiAlH₄ is much stronger. libretexts.org The synthesis generally involves the reduction of the ketone starting material to form the desired methanol derivative. masterorganicchemistry.com

Asymmetric Synthesis of Chiral this compound Analogs

The synthesis of specific enantiomers of chiral alcohols is of paramount importance, particularly in the pharmaceutical industry, where one enantiomer often exhibits the desired biological activity while the other may be inactive or even harmful. Asymmetric catalysis provides an elegant solution for producing such enantiopure compounds.

Asymmetric Catalytic Hydrogenation of Ketone Precursors (e.g., phenyl(pyridin-2-yl)methanone)

Asymmetric catalytic hydrogenation of prochiral ketones is a powerful method for producing chiral alcohols with high enantioselectivity. This approach has been successfully applied to the synthesis of chiral analogs like (R)- or (S)-phenyl(pyridin-2-yl)methanol from phenyl(pyridin-2-yl)methanone. youtube.com These chiral alcohols are valuable intermediates for various pharmaceuticals.

The process typically involves a metal catalyst, such as Iridium (Ir) or Ruthenium (Ru), complexed with a chiral ligand. The choice of ligand is crucial for inducing stereoselectivity. The reaction is carried out under hydrogen pressure in a suitable solvent, often with the addition of a base.

Several studies and patents describe optimized conditions for this transformation, achieving high yields and excellent enantiomeric excess (ee). For example, using an Iridium catalyst with a chiral ligand and a base like lithium tert-butoxide in methanol can produce the desired chiral alcohol in high yield and ee. youtube.com Biocatalytic methods, using enzymes from microorganisms like Leuconostoc pseudomesenteroides, have also been developed, offering an environmentally friendly alternative that can achieve near-perfect conversion and yield under optimized conditions.

| Catalyst / Method | Precursor | Base | Conditions | Yield | Enantiomeric Excess (ee) | Product |

| [Ir(COD)Cl]₂ / Chiral Ligand I-1 | Phenyl(pyridin-2-yl)methanone | Lithium tert-butoxide | 5.0 MPa H₂, 40°C, 8h | 93% | 94% | (R)-phenyl(pyridin-2-yl)methanol |

| [Ir(COD)Cl]₂ / Chiral Ligand I-1 | Phenyl(pyridin-2-yl)methanone | Lithium tert-butoxide | 3.0 MPa H₂, 60°C, 8h | 96% | 93% | (R)-phenyl(pyridin-2-yl)methanol |

| [Ir(COD)Cl]₂ / Chiral Ligand I-1 | Phenyl(pyridin-2-yl)methanone | Lithium tert-butoxide | 5.0 MPa H₂, 40°C, 8h | 97% | 96% | (S)-phenyl(pyridin-2-yl)methanol |

| Leuconostoc pseudomesenteroides N13 Biocatalyst | Phenyl(pyridin-2-yl)methanone | N/A (pH optimized) | Optimized temp. & pH | 98% | >99% | (S)-phenyl(pyridin-2-yl)methanol |

| Table 2: Examples of asymmetric synthesis of chiral phenyl(pyridin-2-yl)methanol. youtube.com |

These methodologies highlight the precision and efficiency of modern asymmetric catalysis in synthesizing valuable, optically active building blocks.

Biocatalytic Strategies (as applied to related chiral alcohol scaffolds)

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral alcohols. These methods often employ whole microbial cells or isolated enzymes to achieve high enantioselectivity under mild reaction conditions. nih.gov For the synthesis of chiral this compound, two primary biocatalytic strategies can be considered: the asymmetric reduction of the corresponding prochiral ketone and the kinetic resolution of the racemic alcohol. researchgate.netresearchgate.net

Whole-cell biocatalysis is a preferred method for practical applications as it circumvents the need for enzyme purification and provides a natural environment for cofactor regeneration. mdpi.com Various microorganisms, including Candida parapsilosis, have been shown to efficiently catalyze the deracemization of pyridyl-alcohols, yielding enantiopure products. researchgate.net For instance, the deracemization of (RS)-α-methyl-4-pyridinemethanol using Candida parapsilosis whole cells in a phosphate (B84403) buffer resulted in the (R)-enantiomer with a 74.7% yield and 78.4% enantiomeric excess. researchgate.net Similarly, alcohol dehydrogenases (ADHs) from organisms like Lactobacillus and Bacillus cereus are effective for the asymmetric reduction of a wide range of ketones, including aryl ketones, to their corresponding chiral alcohols. nih.govmdpi.com

Lipases are another class of enzymes widely used for the kinetic resolution of racemic alcohols through enantioselective acylation or hydrolysis. mdpi.com For example, lipase (B570770) from Pseudomonas cepacia has been used for the resolution of 2-phenylchroman-4-yl acetate (B1210297), yielding the (2R,4R)-alcohol with high enantiomeric excess. mdpi.com This strategy could be applied to a racemic mixture of this compound, where a lipase could selectively acylate one enantiomer, allowing for the separation of the acylated and unreacted enantiomers.

Table 2: Examples of Biocatalytic Synthesis of Chiral Alcohols

| Biocatalyst | Substrate | Product | Strategy | Yield | Enantiomeric Excess (ee) | Reference |

| Candida parapsilosis MTCC 1965 | (RS)-α-methyl-4-pyridinemethanol | (R)-α-methyl-4-pyridinemethanol | Deracemization | 74.7% | 78.4% | researchgate.net |

| Bacillus cereus TQ-2 | Acetophenone | (R)-1-phenylethanol | Asymmetric Reduction | >99% | 99% | mdpi.com |

| Pseudomonas fluorescens Lipase AK | rac-2-phenylchroman-4-ol | (2S,4R)-2-phenylchroman-4-yl acetate / (2R,4S)-2-phenylchroman-4-ol | Kinetic Resolution | ~50% | >99% (for acetate) | mdpi.com |

Carbon-Hydrogen Bond Activation Strategies for Aryl(heteroaryl)methanols

Carbon-hydrogen (C-H) bond activation has emerged as a powerful tool in organic synthesis, allowing for the direct functionalization of otherwise inert C-H bonds in a highly regioselective manner. nih.gov For aryl(heteroaryl)methanols like this compound, C-H activation strategies primarily target the ortho-position of the phenyl ring of the 2-phenylpyridine scaffold, guided by the coordinating nitrogen atom of the pyridine ring. nih.govnih.gov

Palladium-catalyzed C-H activation is a well-established method for the ortho-arylation of 2-phenylpyridines. nih.govdoaj.org In a typical reaction, 2-phenylpyridine is treated with an arylating agent, such as a potassium aryltrifluoroborate, in the presence of a palladium(II) catalyst. doaj.org The reaction conditions often require a co-oxidant like p-benzoquinone. doaj.org This methodology has been shown to tolerate a wide range of functional groups on both the 2-phenylpyridine and the arylating agent. nih.gov

Copper-catalyzed C-H acyloxylation represents another important C-H functionalization reaction. researchgate.net This method allows for the direct introduction of an acyloxy group at the ortho-position of the 2-phenylpyridine core using carboxylic acids as the acyloxylation reagents and oxygen as the terminal oxidant. researchgate.net The reaction proceeds under relatively mild conditions and is compatible with various substituted 2-phenylpyridines and carboxylic acids. researchgate.net

Table 3: C-H Activation Reactions on the 2-Phenylpyridine Scaffold

| Reaction Type | Catalyst | Coupling Partner | Key Reagents/Conditions | Position Functionalized | Reference |

| ortho-Arylation | Palladium(II) acetate | Potassium aryltrifluoroborate | Copper(II) acetate, p-benzoquinone, 1,4-dioxane, 120 °C | Phenyl C2' | doaj.org |

| ortho-Acyloxylation | Copper catalyst | Carboxylic acid | Oxygen atmosphere | Phenyl C2' | researchgate.net |

| ortho-Arylation | Palladium(II) acetate | Diphenyliodonium chloride | Phenylacetic acid, Dioxane, 100 °C | Phenyl C2' | nih.gov |

Modular Synthesis and Functionalization of Phenylpyridine Cores

Modular synthesis provides a flexible and efficient approach to constructing complex molecules like functionalized phenylpyridines from simpler, readily available building blocks. researchgate.net These strategies allow for the systematic variation of substituents on the pyridine core, enabling the creation of diverse molecular libraries.

One-pot reactions are a hallmark of modular synthesis, offering a streamlined process for the construction of polysubstituted pyridines. For instance, a Michael addition/[5 + 1] annulation/dehydrofluorinative aromatization sequence, initiated by a 2-fluoro-1,3-dicarbonyl compound, allows for the regioselective synthesis of a wide range of substituted pyridines under transition-metal-free conditions. researchgate.net This approach is highly modular, as the substituents on the final pyridine ring can be varied by simply changing the starting materials.

Another modular approach involves the condensation of Baylis-Hillman amines with ketones, catalyzed by benzoic acid, to rapidly generate highly substituted 3-methylpyridones. mdpi.com This method is notable for its use of readily available starting materials, broad substrate scope, and high functional group tolerance. mdpi.com While this example leads to pyridones, similar condensation strategies can be envisioned for the synthesis of fully aromatic pyridine cores. The ability to introduce functionality in a programmed manner is a key advantage of these modular approaches, facilitating the synthesis of complex derivatives of the 2-phenylpyridine scaffold. researchgate.net

Chemical Reactivity and Derivatization of 2 Phenylpyridin 4 Yl Methanol

Transformations of the Hydroxyl Moiety

The primary alcohol group is the most reactive site in (2-Phenylpyridin-4-yl)methanol, serving as a versatile handle for the synthesis of a wide range of derivatives.

The hydroxyl group of this compound can readily undergo esterification with acyl halides or anhydrides to form the corresponding esters. This reaction is fundamental for synthesizing monomers that can be used in polymerization processes. For instance, reaction with methacryloyl chloride in the presence of a non-nucleophilic base would yield the (2-phenylpyridin-4-yl)methyl methacrylate (B99206) monomer.

While specific literature detailing the synthesis of the methacrylate monomer from this compound is not extensively documented in the reviewed sources, the general principles of esterification are well-established for similar benzylic alcohols. Such monomers are valuable in materials science for creating polymers with specific refractive, thermal, or photophysical properties derived from the incorporated pyridyl-phenyl moiety.

The alcohol functionality of this compound is central to its oxidation and reduction chemistry.

Oxidation: As a primary alcohol, this compound can be selectively oxidized to form the corresponding aldehyde, 2-phenylpyridine-4-carbaldehyde. This transformation is a critical step in organic synthesis, as aldehydes are versatile intermediates. jackwestin.com The selective oxidation of primary alcohols to aldehydes requires careful choice of reagents to prevent over-oxidation to the carboxylic acid. nih.gov Modern methods often employ catalytic systems, such as those based on the stable nitroxyl (B88944) radical TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), which are known for their high efficiency and selectivity under mild conditions. nih.govorganic-chemistry.org Mechanochemical methods, using ball milling in the presence of air, have also emerged as an eco-friendly alternative for oxidizing alcohols to aldehydes without the use of toxic solvents. nih.gov

Reduction to Synthesize the Alcohol: The synthesis of this compound itself often involves the reduction of the corresponding carbonyl compound, phenyl(pyridin-4-yl)methanone. This reduction can be achieved using various hydride reagents. For the asymmetric hydrogenation of related ketones to produce chiral alcohols, catalytic systems involving iridium or rhodium complexes with chiral ligands are often employed, yielding high enantioselectivity. google.comgoogle.com

Table 1: Representative Transformations of the Alcohol Functionality

| Transformation | Reactant | Reagent/Catalyst Example | Product |

|---|---|---|---|

| Oxidation | This compound | TEMPO/NaOCl | 2-Phenylpyridine-4-carbaldehyde |

| Reduction | Phenyl(pyridin-4-yl)methanone | NaBH₄ or H₂/[Ir(COD)Cl]₂ with chiral ligand | This compound |

Electronic and Steric Influence on Reactivity

The reactivity of the hydroxyl group in this compound is modulated by the electronic and steric effects of the attached aromatic systems.

Steric Effects: The phenyl group at the 2-position of the pyridine (B92270) ring introduces significant steric bulk. This steric hindrance can influence the approach of reagents to the reactive hydroxyl center, potentially affecting reaction rates. For example, in nucleophilic substitution reactions involving the hydroxyl group (after conversion to a better leaving group), the bulky phenyl substituent may sterically hinder the backside attack of a nucleophile. rsc.org This steric crowding is a key factor to consider when designing synthetic routes involving this molecule.

Role as a Hydrogen Donor in Transfer Hydrogenation Processes

In catalytic transfer hydrogenation (CTH), an organic molecule serves as a source of hydrogen atoms to reduce a substrate, offering a safer and more convenient alternative to using high-pressure molecular hydrogen gas. sci-hub.se Alcohols, particularly simple ones like methanol (B129727) and isopropanol, are widely recognized as effective hydrogen donors for these processes. bohrium.com

Methanol, in particular, has gained attention as a green and inexpensive hydrogen source for the transfer hydrogenation of various functional groups, including the reduction of nitro aromatic compounds to valuable anilines. sci-hub.seccspublishing.org.cn This reaction is typically facilitated by a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C), and can proceed efficiently without the need for an external hydrogen supply. sci-hub.sebohrium.com The process is applicable to a broad range of nitroarenes, including those with both electron-donating and electron-withdrawing substituents. sci-hub.se

While the use of simple methanol as a hydrogen donor is well-established, specific studies detailing the application of the more complex this compound in this role are not prominent in the surveyed literature. However, the fundamental chemical principles suggest that, like other alcohols, it could potentially serve as a hydrogen source, though its larger size and different electronic properties would likely influence its efficacy and the optimal reaction conditions. The general utility of alcohols in this capacity highlights a potential, albeit underexplored, area of reactivity for this compound.

Table 2: Examples of Transfer Hydrogenation of Nitroarenes using Methanol as a Hydrogen Source

| Nitroarene Substrate | Catalyst | Product | Key Finding | Citation |

|---|---|---|---|---|

| Various substituted nitroarenes | Pd/C | Corresponding anilines | A simple, ligand-free protocol that avoids external H₂. | sci-hub.se |

| Nitroarenes, olefins, carbonyls | Pt/C | Corresponding reduced compounds | Methanol serves as both solvent and hydrogen donor. | bohrium.com |

| Nitroaromatics | Ru-Fe bimetallic catalyst | Aromatic amines | Continuous flow process with high yields and selectivity. | ccspublishing.org.cn |

| Alkynes | Manganese pincer complex | (Z)-Olefins | Selective semireduction of alkynes using methanol as the H-source. | organic-chemistry.org |

Coordination Chemistry and Catalysis Involving 2 Phenylpyridin 4 Yl Methanol

Ligand Design and Synthesis from (2-Phenylpyridin-4-yl)methanol

The inherent functionalities of this compound make it an excellent starting material for the synthesis of more complex ligands. The hydroxyl group can be readily derivatized, and the phenylpyridine core provides a robust framework for creating ligands with tailored electronic and steric properties.

The hydroxymethyl group of this compound offers a convenient handle for its incorporation into polymeric structures. For instance, it can be esterified with methacrylic acid to form a methacrylate (B99206) monomer. This monomer, containing the phenylpyridine unit, can then be polymerized to create iridium-containing polymethacrylates. These polymers are of interest for their potential applications in light-emitting devices and sensors, where the luminescent properties of the iridium centers are combined with the processability of a polymer backbone. The general synthetic approach involves the initial formation of an iridium complex with the this compound-derived ligand, followed by polymerization.

To modulate the photophysical and electronic properties of the resulting metal complexes, this compound can be chemically modified to create ligands with extended π-conjugation. This can be achieved by introducing other aromatic or heteroaromatic groups to the core structure. These extended π-systems can influence the energy levels of the frontier molecular orbitals of the corresponding metal complexes, leading to changes in their absorption and emission characteristics. Such modifications are crucial for tuning the color and efficiency of light-emitting materials.

Formation and Characterization of Metal Complexes

The phenylpyridine scaffold of this compound and its derivatives is particularly well-suited for the formation of cyclometalated complexes with a variety of transition metals. In these complexes, the metal center is bonded to both the nitrogen atom of the pyridine (B92270) ring and a carbon atom of the phenyl ring, forming a stable five-membered chelate ring.

Iridium(III) complexes featuring cyclometalated phenylpyridine ligands are renowned for their high phosphorescence quantum yields and have been extensively studied for applications in organic light-emitting diodes (OLEDs). The synthesis of these complexes typically involves the reaction of an iridium(III) salt, such as IrCl₃·nH₂O, with the phenylpyridine-type ligand. mdpi.com The resulting complexes often have the general formula [Ir(C^N)₂(N^N)]⁺, where C^N represents the cyclometalated phenylpyridine ligand and N^N is an ancillary ligand like bipyridine or phenanthroline. mdpi.com The hydroxymethyl group on the this compound ligand can be further functionalized post-complexation, allowing for the fine-tuning of the complex's properties. The characterization of these complexes relies on techniques such as ¹H NMR and ¹³C NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction to confirm their structures. mdpi.comnih.gov Their photophysical properties, including absorption and emission spectra and quantum yields, are also thoroughly investigated to assess their potential for optoelectronic applications. mdpi.com

Table 1: Examples of Iridium Complexes with Phenylpyridine-type Ligands

| Complex | Ancillary Ligand | Key Findings |

|---|---|---|

| Ir(ppy)₂(ipbp) | 3-(1H-imidazo[4,5-f] Current time information in Bangalore, IN.core.ac.ukphenanthrolin-2-yl)-4H-chromen-4-one | High cytotoxicity against HCT116 cells. nih.gov |

| Ir(bzq)₂(ipbp) | 3-(1H-imidazo[4,5-f] Current time information in Bangalore, IN.core.ac.ukphenanthrolin-2-yl)-4H-chromen-4-one | High cytotoxicity against HCT116 cells. nih.gov |

| [Ir(ppy)₂(R-phenylimidazo(4,5-f)1,10-phenanthroline)]⁺ | R-phenylimidazo(4,5-f)1,10-phenanthroline | Luminescence of ³MLCT/³LLCT nature in solution. mdpi.com |

| [Ir(F₂ppy)₂(R-phenylimidazo(4,5-f)1,10-phenanthroline)]⁺ | R-phenylimidazo(4,5-f)1,10-phenanthroline | Intense and blue-shifted luminescence. mdpi.com |

Note: ppy = 2-phenylpyridine (B120327); bzq = benzo[h]quinolone; F₂ppy = 2-(2′,4′-difluorophenyl)pyridine

Ruthenium complexes with cyclometalated phenylpyridine ligands have also attracted significant interest. The reaction of Ru₃(CO)₁₂ with 2-phenylpyridine (Hppy) can yield different complexes depending on the reaction conditions. znaturforsch.comznaturforsch.com For example, in hot methanol (B129727), a dinuclear ruthenium(II) complex, [Ru(OCH₃)(ppy)(CO)₂]₂, is formed. znaturforsch.comznaturforsch.com In a cyclohexane-dimethoxyethane mixture, the mononuclear complex [Ru-cis-(ppy)₂-cis-(CO)₂] is generated. znaturforsch.comznaturforsch.com These complexes have been characterized by X-ray diffraction analysis. znaturforsch.comznaturforsch.com The study of these ruthenium complexes contributes to a deeper understanding of the reactivity of cyclometalated compounds and their potential as intermediates in catalytic cycles or as building blocks for more complex molecular architectures. znaturforsch.comznaturforsch.com

The versatility of the phenylpyridine framework extends beyond iridium and ruthenium. Analogs of this compound, such as 4-phenylpyridine, have been used to synthesize complexes with other transition metals like cobalt(II), nickel(II), zinc(II), and cadmium(II). For instance, zinc(II) has been shown to form coordination polymers and trinuclear complexes with ligands derived from α-acetamidocinnamic acid and 4-phenylpyridine. nih.gov These structures often exhibit interesting supramolecular architectures, such as "pinwheel" arrays, held together by various coordination modes of the ligands. nih.gov Similarly, zinc(II) and cadmium(II) complexes have been synthesized using benzoic acid and 4-acetylpyridine, resulting in monomeric, dimeric, and polymeric structures depending on the metal and reaction conditions. ub.edu The structural diversity of these complexes highlights the flexibility of the pyridine-based ligands in coordinating to different metal centers. The resulting compounds are often characterized by single-crystal X-ray diffraction, FTIR, and NMR spectroscopy. nih.govub.edu

Table 2: Examples of Other Transition Metal Complexes with Phenylpyridine Analogs

| Metal Ion | Ligands | Resulting Structure |

|---|---|---|

| Zn(II) | α-acetamidocinnamic acid, 4-phenylpyridine | Coordination polymer and trinuclear complexes. nih.gov |

| Cd(II) | α-acetamidocinnamic acid, 4-phenylpyridine | Dimeric complex. nih.gov |

| Zn(II) | Benzoic acid, 4-acetylpyridine | Polymeric and monomeric complexes. ub.edu |

| Cd(II) | Benzoic acid, 4-acetylpyridine | Monomeric complex. ub.edu |

Catalytic Applications of Metal Complexes Containing this compound Derivatives

The functionalized pyridine ring system of this compound and its derivatives makes it a versatile ligand scaffold for the construction of metal complexes. These complexes have found utility in various domains of catalysis, including photoredox catalysis, asymmetric synthesis, and homogeneous catalysis for fundamental organic transformations. The strategic positioning of the phenyl and pyridyl groups allows for the formation of stable cyclometalated complexes, while the methanol moiety at the 4-position of the pyridine ring offers a convenient handle for further functionalization, enabling the fine-tuning of the ligand's steric and electronic properties.

Photoredox Catalysis

Visible-light photoredox catalysis has emerged as a powerful tool in modern organic synthesis, allowing for the activation of small molecules under mild conditions. nih.gov Metal polypyridyl complexes, particularly those of iridium and ruthenium, are prominent photocatalysts due to their ability to engage in single-electron transfer (SET) processes upon photoexcitation. libretexts.org Derivatives of 2-phenylpyridine are frequently employed as cyclometalating ligands in these complexes, and the this compound framework is a key building block in this context.

Iridium(III) complexes featuring 2-phenylpyridine-type ligands are well-established photoredox catalysts. For instance, the archetypal complex fac-[Ir(ppy)₃] (where ppy = 2-phenylpyridine) is known to promote a variety of chemical transformations. The introduction of substituents on the 2-phenylpyridine skeleton, such as the methanol group in this compound, can modulate the photophysical and electrochemical properties of the resulting iridium complexes. nih.gov These modifications can influence the excited-state redox potentials, which in turn affects the efficiency of SET processes with organic substrates.

A notable application of such complexes is in dual catalytic systems, where the photoredox catalyst is paired with another catalyst, for example, a palladium complex. In a recently reported LED-activated, palladium-catalyzed, and ruthenium-photoredox-mediated C-H arylation, (6-phenylpyridin-2-yl)pyrimidine derivatives were used. rsc.orgnih.gov The (6-pyridin-2-yl)pyrimidine moiety acts as a chelating directing group for the palladium catalyst, facilitating the C-H activation. nih.gov The ruthenium photoredox initiator, upon irradiation with visible light, triggers the catalytic cycle. nih.gov This dual catalytic approach highlights the potential of designing ligands derived from this compound for sophisticated organic transformations that combine photoredox activation with transition metal catalysis.

The general mechanism for such photoredox-mediated C-H arylations often involves the generation of an aryl radical from an aryldiazonium salt, initiated by the photoexcited ruthenium or iridium catalyst. This aryl radical can then engage with a palladium(II) intermediate, which is formed through C-H activation of the substrate, to ultimately yield the arylated product. The ability to fine-tune the ligand structure, for which this compound is a prime candidate, is crucial for optimizing the efficiency and selectivity of these complex transformations. rsc.orgnih.gov

Asymmetric Catalysis (e.g., asymmetric hydrogenation using related ligands)

Asymmetric catalysis is a cornerstone of modern synthetic chemistry, enabling the synthesis of enantiomerically enriched molecules. The development of chiral ligands that can effectively transfer stereochemical information to a metallic center is paramount to the success of this field. While direct applications of chiral ligands derived from this compound in asymmetric hydrogenation are not extensively documented in readily available literature, the principles of asymmetric catalysis using related pyridine-based chiral ligands provide a strong foundation for understanding their potential.

Rhodium-catalyzed asymmetric hydrogenation is a powerful method for the production of chiral compounds, and the performance of the catalyst is highly dependent on the structure of the chiral phosphine (B1218219) ligand. sigmaaldrich.com The design of these ligands often involves the incorporation of a chiral backbone and phosphorus atoms with specific steric and electronic properties. The this compound scaffold offers a versatile platform for the synthesis of novel chiral ligands. The hydroxyl group can be used as a point of attachment for various chiral auxiliaries or can be converted into other functional groups to create bidentate or tridentate chiral ligands.

For instance, the synthesis of chiral phosphine ligands is a key area of research in asymmetric catalysis. sigmaaldrich.com One could envision the derivatization of the hydroxyl group of this compound with a chiral phosphine moiety to create a novel P,N-ligand. The combination of the "hard" nitrogen donor from the pyridine ring and the "soft" phosphorus donor could lead to unique catalytic properties in transition metal complexes, such as those of rhodium or iridium, which are commonly used in asymmetric hydrogenation.

The success of ligands like TangPhos, a P-chiral bisphospholane ligand, in the rhodium-catalyzed hydrogenation of various functionalized olefins underscores the importance of ligand design. sigmaaldrich.com The rigidity and electronic properties of the ligand are crucial for achieving high enantioselectivity. sigmaaldrich.com By analogy, chiral ligands derived from this compound could be designed to possess a rigid structure and tunable electronic properties, making them promising candidates for asymmetric catalysis.

The following table illustrates the performance of a well-established chiral phosphine ligand, (R)-1,2-bis(diphenylphosphino)-1-cyclohexylethane, when complexed with Rhodium(I) in the asymmetric hydrogenation of α-acylamido acrylic acids, showcasing the potential for high enantioselectivity that could be pursued with novel ligands derived from this compound. google.com

| Substrate | Product | Enantiomeric Excess (ee %) |

| α-acetamidoacrylic acid | N-acetylalanine | >99 |

| α-benzamidoacrylic acid | N-benzoylalanine | >99 |

| Methyl α-acetamidoacrylate | N-acetylalanine methyl ester | >99 |

This table presents data for a related, well-established chiral ligand to illustrate the potential of the approach, as direct data for this compound derivatives in this specific application is not available.

Homogeneous Catalysis in Organic Transformations

Complexes of this compound and its derivatives with transition metals, particularly palladium, have demonstrated significant utility in homogeneous catalysis for key organic transformations such as the Suzuki-Miyaura and Heck cross-coupling reactions. organic-chemistry.orgnih.gov These reactions are fundamental for the formation of carbon-carbon bonds in the synthesis of a wide array of complex organic molecules, including pharmaceuticals and functional materials.

The Suzuki-Miyaura cross-coupling reaction, which involves the coupling of an organoboron compound with an organohalide, is efficiently catalyzed by palladium complexes. youtube.comnih.gov Palladium(II) complexes bearing 2-phenylpyridine derivative ligands have been shown to be effective catalysts for this transformation. The pyridine-pyrazole N-N ligand, when complexed with palladium(II), forms an air-stable and water-soluble catalyst that promotes the Suzuki reaction in aqueous media under microwave irradiation. This demonstrates the versatility of pyridine-based ligands in developing robust catalytic systems.

The Heck reaction, another cornerstone of palladium-catalyzed cross-coupling, facilitates the reaction of an unsaturated halide with an alkene. nih.govyoutube.com Palladium complexes with various phosphine and N-heterocyclic carbene ligands are commonly employed. nih.gov The use of ligands derived from this compound can offer advantages in terms of catalyst stability and activity. For example, a palladium-dipyridylmethylamine complex has been reported as an excellent catalyst for Heck, Suzuki, and Sonogashira reactions in both organic and aqueous solvents under homogeneous conditions. organic-chemistry.org

The following table summarizes representative results for Heck and Suzuki-Miyaura reactions catalyzed by palladium complexes with related N-donor ligands, illustrating the typical conditions and yields achievable.

| Reaction | Aryl Halide | Coupling Partner | Catalyst System | Solvent | Temperature (°C) | Yield (%) |

| Suzuki-Miyaura | 4-Bromoacetophenone | Phenylboronic acid | Pd(OAc)₂ / Pyridine-pyrazole ligand | Water | Microwave | High |

| Heck | Iodobenzene | Styrene | Pd(OAc)₂ / PPh₃ | DMF | 100 | >95 |

| Heck | 4-Bromoacetophenone | Styrene | Pd(OAc)₂ / 1,3-dialkyl-3,4,5,6-tetrahydropyrimidinium salt | Water | 120 | High |

This table compiles representative data from various sources to illustrate the general conditions and efficacy of related catalyst systems. organic-chemistry.orgnih.gov

The functionalization of the methanol group on the this compound scaffold allows for the synthesis of a diverse library of ligands. This tunability is crucial for optimizing the catalytic performance in specific organic transformations by altering the steric and electronic environment around the metal center.

Advanced Theoretical and Computational Investigations of 2 Phenylpyridin 4 Yl Methanol

Quantum Chemical Studies

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), provide a microscopic perspective on the molecular architecture and electronic properties of phenyl-pyridinemethanol derivatives.

Density Functional Theory (DFT) Calculations for Structural Optimization and Properties

Theoretical studies on related isomers, such as (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol, have been successfully performed using DFT methods with the B3LYP hybrid functional and a 6-311++G(d,p) basis set to determine the most stable molecular conformation. researchgate.netresearchgate.net This process of geometry optimization calculates the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule, ensuring the structure is at a true energy minimum on the potential energy surface. researchgate.net

For instance, in the optimized structure of (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol, the dihedral angle between the phenyl and pyridine (B92270) rings is calculated to be 74.34 (6)°. nih.govresearchgate.net This significant twist between the two aromatic rings is a key structural feature. The calculated bond lengths and angles from these studies are generally in strong agreement with standard values, confirming the reliability of the computational model. researchgate.net The C-O bond length, for example, is found to be approximately 1.427 Å. researchgate.netresearchgate.net

Table 1: Selected Optimized Geometrical Parameters for (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol

| Parameter | Value |

| Bond Lengths (Å) | |

| C-O | 1.427 researchgate.netresearchgate.net |

| Dihedral Angles (°) | |

| Phenyl Ring vs. Pyridine Ring | 74.34 nih.govresearchgate.net |

This table presents representative data based on DFT calculations for the related isomer (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) Gap

Frontier Molecular Orbital Theory is a critical tool for understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular stability, chemical hardness, and reactivity. emerginginvestigators.org A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. emerginginvestigators.org

For related heterocyclic compounds, DFT calculations have been employed to determine the energies of these frontier orbitals. scispace.com For example, a study on a pyridinyl phosphonate (B1237965) derivative calculated a HOMO-LUMO energy gap of 3.605 eV. The analysis of the HOMO and LUMO electron density distributions reveals the regions of the molecule most likely to be involved in electron donation and acceptance during a chemical reaction.

Table 2: Representative Frontier Orbital Energies

| Orbital | Energy (eV) |

| HOMO | -5.43 |

| LUMO | -1.79 |

| Energy Gap (ΔE) | 3.64 |

This table shows representative theoretical values for a related pyridinyl compound, illustrating the typical magnitude of the HOMO-LUMO gap.

Molecular Electrostatic Potential (MESP) Mapping for Reactive Sites

Molecular Electrostatic Potential (MESP) mapping is a valuable computational technique used to visualize the charge distribution of a molecule and predict its reactive behavior. nih.gov The MESP map illustrates the electrostatic potential on the electron density surface, with different colors indicating various potential values. researchgate.net Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. scispace.comresearchgate.net

In studies of (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol and its bromo-analogue, MESP analysis has been used to identify the active sites. researchgate.netresearchgate.netscispace.com The maps clearly show a region of significant negative potential around the nitrogen atom of the pyridine ring, identifying it as a primary site for electrophilic interaction, such as hydrogen bonding. scispace.com Conversely, positive potentials are generally observed around the hydrogen atoms, particularly the hydroxyl proton, and the carbon atoms, indicating their susceptibility to nucleophilic attack. scispace.com

Prediction of Spectroscopic Properties

Computational methods can accurately predict the spectroscopic signatures of molecules, providing a powerful complement to experimental characterization.

Vibrational (IR) Spectroscopy Simulations

Theoretical vibrational spectra are calculated using DFT to predict the infrared (IR) frequencies and their corresponding vibrational modes. These calculations are invaluable for assigning the absorption bands observed in experimental IR spectra. nih.gov To improve the accuracy of the predictions, the calculated wavenumbers are often scaled by a factor (e.g., 0.9679 for B3LYP/6-311++G(d,p)) to correct for anharmonicity and other systematic errors in the theoretical model. researchgate.netscispace.com

For the related (RS)-(4-bromophenyl)(pyridine-2yl)methanol, theoretical calculations have assigned key vibrational modes. scispace.com The O-H stretching vibration, highly sensitive to hydrogen bonding, is typically predicted in the 3500-3700 cm⁻¹ range for a free hydroxyl group. scispace.com The C-H stretching vibrations of the aromatic rings are calculated to appear in the 3110-2929 cm⁻¹ region, while C-C stretching modes are found between 1559 cm⁻¹ and 1583 cm⁻¹. scispace.com

Table 3: Comparison of Calculated Vibrational Frequencies for Key Functional Groups

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Typical Experimental Range (cm⁻¹) |

| O-H Stretch (free) | ~3600 scispace.com | 3580-3650 |

| C-H Stretch (Aromatic) | 3110-2929 scispace.com | 3000-3100 |

| C=C Stretch (Aromatic) | 1583, 1575, 1559 scispace.com | 1400-1600 |

Calculated values are based on the bromo-analogue of the specified compound.

Electronic (UV-Vis) Absorption Spectra Calculations

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for simulating electronic absorption spectra (UV-Vis). These calculations predict the absorption maxima (λmax) and the nature of the corresponding electronic transitions (e.g., from HOMO to LUMO). The influence of solvents on the spectrum can also be modeled, often using a Polarizable Continuum Model (PCM), which accounts for the dielectric effect of the medium.

Calculations for similar pyrazoline derivatives show strong absorption bands in the UV region. For example, a theoretical study on (3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone predicted absorption maxima at 279.54 nm in the gas phase, which shifted slightly to 275.69 nm in a polar solvent like DMSO. These absorptions typically correspond to π → π* transitions within the aromatic systems of the molecule.

Table 4: Representative Calculated Electronic Absorption Data

| Solvent | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |

| Gas Phase | 279.54 | 0.152 | HOMO-1 → LUMO |

| Methanol (B129727) | 276.12 | 0.189 | HOMO-1 → LUMO |

This table presents representative TD-DFT data for a related heterocyclic compound, illustrating the nature of electronic transitions.

Intermolecular Interactions and Crystal Packing of Phenyl(pyridin-2-yl)methanol (B192787)

The arrangement of molecules in the crystalline state is dictated by a variety of intermolecular forces, which collectively determine the final crystal packing. In the case of polar molecules such as phenyl(pyridin-2-yl)methanol, hydrogen bonding often plays a primary role in directing the supramolecular assembly.

Hydrogen Bonding in Phenyl(pyridin-2-yl)methanol

Detailed crystallographic studies of phenyl(pyridin-2-yl)methanol (C₁₂H₁₁NO) reveal the significance of hydrogen bonding in its solid-state structure. nih.goviucr.org The primary intermolecular interaction is an O—H⋯N hydrogen bond formed between the hydroxyl group of one molecule and the nitrogen atom of the pyridine ring of an adjacent molecule. nih.goviucr.org This specific interaction is crucial in organizing the molecules into a well-defined, repeating pattern.

The geometry of this hydrogen bond has been precisely determined through single-crystal X-ray diffraction. iucr.org The key parameters for this interaction are summarized in the table below.

| Donor—H···Acceptor | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

| O8—H8⋯N1 | 0.98 (5) | 1.85 (5) | 2.809 (4) | 166 (4) |

| Data from Kim & Kang (2014) iucr.org |

This O—H⋯N hydrogen bonding links the individual molecules of phenyl(pyridin-2-yl)methanol into helical chains that extend along the c-axis of the crystal lattice. nih.goviucr.org This directional and specific bonding is a key feature of the crystal packing.

Crystal Packing and Molecular Conformation

The crystal structure of phenyl(pyridin-2-yl)methanol is orthorhombic. nih.goviucr.org Within the crystal, the pyridine and phenyl rings of the molecule are not coplanar. The dihedral angle between these two rings is 71.42 (10)°. nih.goviucr.org This twisted conformation is a result of the steric hindrance between the ortho-protons of the phenyl ring and the pyridine ring.

Applications of 2 Phenylpyridin 4 Yl Methanol in Advanced Organic Synthesis

(2-Phenylpyridin-4-yl)methanol, a distinct bifunctional molecule featuring both a phenyl and a pyridyl ring attached to a methanol (B129727) bridge, has emerged as a valuable building block in the field of advanced organic synthesis. Its unique structural arrangement allows for strategic modifications, making it an important component in the construction of complex and biologically active molecules.

Future Research Directions for 2 Phenylpyridin 4 Yl Methanol

Development of More Efficient and Sustainable Synthetic Routes

The industrial viability and environmental footprint of chemical compounds are heavily dependent on their synthetic pathways. For (2-Phenylpyridin-4-yl)methanol and its derivatives, future research is critically focused on developing greener, more efficient, and economically attractive manufacturing processes.

A significant area of development is the advancement of catalytic hydrogenation. Asymmetric catalytic hydrogenation, in particular, stands out as a highly attractive method for producing chiral pyridyl alcohols due to its high efficiency, stereoselectivity, and atom economy compared to other methods like asymmetric addition of organometallic reagents or biocatalysis. nih.govsacredheart.edugoogle.comgoogle.com Research into novel catalysts for the hydrogenation of the precursor, a phenyl-pyridin-yl-ketone, aims to improve yields and enantiomeric excess under milder reaction conditions. google.comgoogle.com

Furthermore, the principles of green chemistry are being integrated into synthesis design. This includes the exploration of environmentally benign solvents, such as deep eutectic solvents, which have been successfully used in the synthesis of related heterocyclic compounds like piperidin-4-one derivatives. asianpubs.org The goal is to minimize waste, reduce energy consumption, and eliminate the use of hazardous reagents.

The adoption of continuous flow chemistry represents another promising frontier. researchgate.netacs.org Flow reactors offer superior control over reaction parameters, enhanced safety, and potential for seamless scalability from the laboratory to industrial production. acs.orgthieme-connect.de This technology can lead to higher yields and purity for pyridine (B92270) derivatives, including this compound, by enabling reactions that are difficult to control in traditional batch processes. researchgate.net

Exploration of Novel Ligand Architectures for Diverse Catalytic Systems

The inherent structural features of this compound, specifically the pyridine nitrogen and the hydroxyl group, make it and its derivatives excellent candidates for use as ligands in catalysis. There is a renewed interest in pyridine-based alcohols as a class of ligands due to their unique redox activity and variable coordination modes. nih.gov

Future research will likely focus on designing and synthesizing novel ligand architectures based on the this compound scaffold. The pyridine alkoxide ("pyalk") framework is recognized as an important structure in organometallic chemistry, capable of stabilizing high oxidation states in metals and promoting catalytic activity, for instance, in water oxidation. sacredheart.eduacs.org By systematically modifying the steric and electronic properties of this scaffold, researchers can fine-tune the performance of metal complexes for specific catalytic applications. sacredheart.edu

The rational design of chiral pyridine-containing ligands is a particularly active area. acs.org Innovative design concepts, such as creating a well-defined three-dimensional structure that minimizes local steric hindrance while allowing for tuning of the peripheral environment, have led to catalysts with exceptional activity and stereoselectivity in a range of asymmetric reactions. acs.org Applying these principles to this compound could yield a new generation of powerful and versatile chiral catalysts. The use of its isomer, 2-phenylpyridine (B120327), in forming oxovanadium(IV) microclusters for olefin oligomerization highlights the potential of this structural motif in catalysis. nih.gov

Integration with Advanced Materials Science

The unique photophysical and electronic properties of the phenylpyridine moiety suggest that this compound could serve as a valuable building block for advanced materials. Pyridine derivatives are already integral components in a wide array of materials, from polymers to functional materials for electronics. chemscene.com

A key future direction is the incorporation of this compound into functional polymers and hydrogels. mdpi.com The pyridine unit can introduce specific functionalities, such as pH-responsiveness or metal-coordination sites, into the polymer structure. mdpi.com This could lead to the development of "smart" materials for applications in drug delivery, sensors, or regenerative medicine.

In the realm of electronics and photonics, phenylpyridine derivatives are crucial for the development of Organic Light-Emitting Diodes (OLEDs), dye-sensitized solar cells, and other optoelectronic devices. chemscene.com Research into incorporating this compound into these systems could lead to new materials with tailored electronic properties, improved efficiency, and enhanced stability. Another innovative approach involves entrapping pyridine derivatives within metal alloys to create bifunctional catalysts, as demonstrated by a copper-palladium composite for the electrochemical reduction of CO2 to alcohols. rsc.org This points towards the potential of integrating this compound into novel catalytic materials for sustainable energy applications.

Computational Design and Prediction of Novel Chemical Transformations

The synergy between computational chemistry and experimental work is accelerating the discovery and optimization of chemical processes. For this compound, computational tools are set to play a pivotal role in its future development.

In silico design methods are becoming indispensable for creating new catalysts and predicting their behavior. acs.orgresearchgate.net Techniques like Density Functional Theory (DFT) can be used to guide the design of novel pyridine-based catalysts by providing insights into the stability and reactivity of catalytic intermediates. researchgate.net Automated computational workflows can now screen vast numbers of potential catalyst structures, significantly reducing the experimental effort required to identify promising candidates. acs.org

Predictive modeling of reaction outcomes is another major research thrust. For reactions involving pyridine derivatives, computational models are being developed that can forecast the regioselectivity of nucleophilic additions, a common transformation in their synthesis. researchgate.net Machine learning is also emerging as a powerful tool, capable of accelerating the exploration of complex reaction networks and identifying the most likely pathways for reactions such as methanol (B129727) synthesis. mdpi.comnih.gov By applying these computational and machine learning approaches, researchers can gain a deeper mechanistic understanding and more accurately predict the chemical transformations involving this compound, paving the way for the discovery of novel reactions and applications. mdpi.comchemrxiv.orgchemrxiv.org

Q & A

Q. What are effective synthetic routes for (2-Phenylpyridin-4-yl)methanol?

The synthesis typically involves functionalizing pyridine derivatives. A common approach includes:

- Nucleophilic substitution : Reacting 2-phenylpyridine-4-carbaldehyde with reducing agents (e.g., NaBH₄) to introduce the hydroxymethyl group.

- Oxidation/Reduction : Starting from 4-methyl-2-phenylpyridine, controlled oxidation followed by reduction can yield the methanol derivative.

- Purification : Column chromatography or recrystallization in ethanol/water mixtures ensures high purity (>95%) .

Q. How is this compound characterized spectroscopically?

- NMR : H NMR (CDCl₃) shows signals for the pyridine ring (δ 8.5–7.5 ppm), phenyl protons (δ 7.3–7.0 ppm), and hydroxymethyl (δ 4.8 ppm, broad). C NMR confirms the pyridine C4-methanol substitution.

- Mass Spectrometry : ESI-MS ([M+H]⁺) typically aligns with the molecular formula C₁₂H₁₁NO (theoretical m/z 185.08).

- IR : O-H stretch (~3200–3400 cm⁻¹) and pyridine ring vibrations (~1600 cm⁻¹) are key identifiers .

Q. What are the primary applications of this compound in organic synthesis?

This compound serves as a versatile intermediate:

- Building Block : Used to synthesize chiral ligands (e.g., for asymmetric catalysis) or bioactive molecules via esterification or etherification.

- Derivatization : The hydroxymethyl group enables cross-coupling reactions (e.g., Suzuki-Miyaura) for generating biaryl structures .

Advanced Questions

Q. How can SHELXL refine the crystal structure of this compound?

- Data Collection : High-resolution X-ray diffraction (λ = 0.71073 Å) at 100 K minimizes thermal motion artifacts.

- Refinement : SHELXL applies least-squares minimization to optimize atomic coordinates, anisotropic displacement parameters, and hydrogen bonding networks.

- Validation : Check for R-factor convergence (<5%), ADP consistency, and hydrogen bond geometry (e.g., O–H···N interactions) .

Q. How do solvent polarity and pH affect the reactivity of this compound in nucleophilic substitutions?

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in SNAr reactions, enhancing substitution at the pyridine ring.

- pH Dependence : Acidic conditions protonate the pyridine nitrogen, increasing electrophilicity at C4. Kinetic studies (UV-Vis monitoring) can quantify rate constants under varied conditions .

Q. How can contradictory biological activity data for this compound derivatives be resolved?

- Reproducibility Checks : Standardize assay protocols (e.g., cell lines, incubation times).

- Computational Validation : Perform molecular docking (AutoDock Vina) to predict binding affinities to target proteins (e.g., kinases).

- Metabolic Stability : Assess hepatic microsome stability to rule out false negatives from rapid degradation .

Q. What strategies optimize enantioselective synthesis of this compound derivatives?

- Chiral Catalysts : Use Ru-BINAP complexes for asymmetric hydrogenation of ketone precursors.

- Chiral Auxiliaries : Temporarily attach menthol groups to control stereochemistry during hydroxylation, followed by cleavage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.